molecular formula C16H22N2O10 B12341137 [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate

Cat. No.: B12341137
M. Wt: 402.35 g/mol
InChI Key: PMNZTSIWBRXCQW-FBYXEVOUSA-N
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Description

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have interesting chemical properties and reactivity due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate likely involves multiple steps, including the protection and deprotection of functional groups, acetylation, and oxime formation. Typical reaction conditions might include the use of acetic anhydride for acetylation and hydroxylamine for oxime formation.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of oxime to amine.

    Substitution: Nucleophilic substitution at the acetate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible therapeutic applications due to its bioactive functional groups.

    Industry: Use in the synthesis of polymers or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4R,5R,6Z)-5-amino-3,4-dihydroxy-6-hydroxyiminooxan-2-yl]methyl acetate
  • [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-dihydroxy-6-hydroxyiminooxan-2-yl]methyl acetate

Uniqueness

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22N2O10

Molecular Weight

402.35 g/mol

IUPAC Name

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16-/t12-,13-,14-,15-/m1/s1

InChI Key

PMNZTSIWBRXCQW-FBYXEVOUSA-N

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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